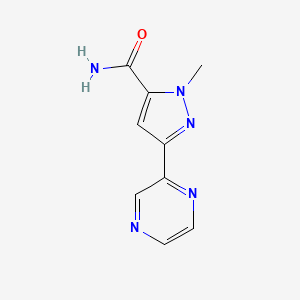

1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

2-methyl-5-pyrazin-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c1-14-8(9(10)15)4-6(13-14)7-5-11-2-3-12-7/h2-5H,1H3,(H2,10,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPJDQAIBXVZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Substitution Approach via Pyrazole Precursors

One prominent method involves constructing the pyrazole core through cyclization of hydrazine derivatives with suitable β-dicarbonyl compounds, followed by functionalization to introduce the pyrazin-2-yl substituent.

Introduction of the Pyrazin-2-yl Group:

- The pyrazin-2-yl moiety can be introduced via nucleophilic substitution or coupling reactions involving halogenated pyrazines or via direct cyclization of appropriately substituted precursors.

- A patent discloses the synthesis of related pyrazole derivatives using phenylhydrazine and methyl acetoacetate, involving cyclization, chlorination, and substitution steps.

- The synthesis of pyrazolyl derivatives with pyrazin-2-yl groups often employs condensation reactions between hydrazines and halogenated heterocycles or via multistep sequences involving halogenation and coupling.

Representative Reaction Scheme:

Hydrazine derivative + β-ketoester → Cyclization → Pyrazoline intermediate → Oxidation/Dehydrogenation → Pyrazole core → Coupling with pyrazin-2-yl halide or derivative → Final compound

Direct Synthesis via Multi-Component Reactions (MCR)

Multi-component reactions facilitate the rapid assembly of the target compound by combining multiple reactants in a single pot, often under catalysis, to form complex heterocycles efficiently.

- Katritzky et al. describe regioselective condensation of α-benzotriazolylenones with methylhydrazine to produce 1-methylpyrazoles substituted at the 3-position with aryl groups, which can be adapted to incorporate heterocyclic groups like pyrazin-2-yl.

- High yields (50–94%) and operational simplicity.

- Compatibility with various substituents, enabling structural diversity.

Functionalization of Pyrazole Derivatives via Halogenation and Coupling

Coupling with Heterocyclic Amines:

- Nucleophilic substitution of halogenated pyrazoles with pyrazin-2-ylamines or related heterocycles under basic conditions.

- Patent CN112079781A details synthesis routes involving bromination and subsequent substitution to introduce heterocyclic groups, which can be adapted for pyrazin-2-yl derivatives.

Specific Synthesis Pathway for 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide

Proposed Route Based on Literature and Patents:

Note: The exact conditions (solvent, temperature, catalysts) depend on the specific intermediates and desired yields.

Notes and Considerations

- Reaction Optimization:

- Temperature control is critical during halogenation to prevent over-halogenation.

- Use of polar aprotic solvents like DMF or DMSO enhances nucleophilic substitution efficiency.

- Purification:

- Recrystallization from alcohol-water mixtures or chromatography ensures high purity.

- Industrial Scalability:

- Multi-step sequences with high regioselectivity and yields are suitable for scale-up.

- Cost-effective reagents like phenylhydrazine and ethyl acetoacetate are preferred.

Data Summary Table

| Methodology | Key Reactions | Starting Materials | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization & Substitution | Hydrazine + β-dicarbonyl + halogenation | Phenylhydrazine, ethyl acetoacetate, halogenated heterocycles | High regioselectivity, adaptable | Multi-step, requires purification |

| Multi-Component Reactions | Condensation of hydrazines with heterocycles | α-benzotriazolylenones, methylhydrazine | Rapid, high yield | Limited substrate scope |

| Halogenation & Coupling | Bromination + nucleophilic substitution | Pyrazole derivatives, pyrazin-2-amine | Direct functionalization | Over-halogenation risk |

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

- Oxidized derivatives with additional oxygen functionalities.

- Reduced derivatives with hydrogenated pyrazine or pyrazole rings.

- Substituted derivatives with various functional groups attached to the pyrazine ring .

Scientific Research Applications

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes.

Pathways Involved: It can affect signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Table 1: Antiviral Activity of Selected Pyrazole-5-carboxamides

Key Insights :

- The trifluoromethyl (CF3) group in the measles virus inhibitor enhances binding affinity to viral polymerase, likely due to its electron-withdrawing properties and hydrophobic interactions .

- Ortho-substituted phenyl groups (e.g., 2-methylphenyl in 24b/26b) exhibit superior inhibitory activity compared to para/meta-substituted analogs, suggesting steric effects improve target engagement .

- The pyrazin-2-yl group in the target compound introduces a nitrogen-rich heterocycle, which may favor interactions with polar residues in unexplored biological targets.

Fungicidal and Herbicidal Activities

Table 2: Agrochemical Performance of Pyrazole Derivatives

Key Insights :

- CF3-containing derivatives (e.g., 5g) show strong fungicidal activity via succinate dehydrogenase (SDH) inhibition, with molecular docking confirming interactions similar to the lead compound penthiopyrad .

- Pyrazine may instead modulate solubility or bioavailability for alternative targets.

Structural and Electronic Properties

- Electron-Withdrawing Groups (EWGs) : CF3 and pyrazine are both EWGs, but pyrazine’s aromatic nitrogen atoms offer hydrogen-bonding capabilities absent in CF3. This could enhance binding to proteins with polar active sites .

- Steric Effects : Ortho-substituted phenyl groups (e.g., 2-methylphenyl) outperform para/meta analogs in enzyme inhibition, highlighting the importance of spatial orientation . Pyrazine’s planar structure may reduce steric hindrance compared to bulky CF3 or phenyl groups.

Biological Activity

1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in cancer research and anti-inflammatory applications. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 188.19 g/mol. Its structure features both pyrazole and pyrazine rings, with a carboxamide functional group that enhances its reactivity and biological profile.

Biological Activity

This compound exhibits several notable biological activities:

1. Anticancer Activity

- Mechanism of Action : This compound acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. Inhibition of CDK2 leads to apoptosis in various cancer cell lines by disrupting cell cycle progression and inhibiting key signaling pathways.

- Case Studies :

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Apoptosis induction |

| SF-268 | 12.50 | Cell cycle disruption |

| NCI-H460 | 42.30 | Inhibition of CDK2 |

2. Anti-inflammatory Activity

The compound has also demonstrated potential anti-inflammatory properties, which may broaden its therapeutic applications beyond oncology. Research indicates that it can modulate inflammatory pathways, although specific mechanisms are still under investigation.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the pyrazole ring.

- Introduction of the pyrazine moiety.

- Addition of the carboxamide group under optimized reaction conditions to enhance yield and purity.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structural Differences | Unique Properties |

|---|---|---|

| 1-Methyl-3-(pyrazin-2-yl)-4-carboxylic acid | Carboxylic acid at position 4 | Different reactivity and biological activity |

| Pyrazine derivatives | Various substituents on the pyrazine ring | Diverse chemical and biological activities |

| Pyrazole derivatives | Variations in substituents on the pyrazole ring | Distinct pharmacological profiles |

Q & A

Q. What are the common synthetic routes for preparing 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclocondensation and cross-coupling reactions. For example, analogous pyrazole-carboxamide derivatives are synthesized via:

- Cyclocondensation : Reacting β-ketoesters with hydrazines or phenylhydrazines to form the pyrazole core .

- Cross-coupling : Using Suzuki-Miyaura reactions to introduce pyrazine substituents. Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids are employed under inert atmospheres, with optimized solvent systems (e.g., degassed DMF/water) .

- Carboxamide formation : Hydrolysis of ester intermediates using NaOH or KOH, followed by amidation with ammonia or amines . Yield optimization requires precise control of temperature, solvent polarity, and catalyst loading. For instance, refluxing in ethanol for 10–15 hours improves crystallinity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and regiochemistry. For example, pyrazole ring protons resonate at δ 6.5–8.5 ppm, while methyl groups appear as singlets near δ 2.5–3.5 ppm .

- IR spectroscopy : Stretching frequencies for amide C=O (~1650–1700 cm⁻¹) and pyrazine C=N (~1550–1600 cm⁻¹) .

- Mass spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns .

- HPLC : Purity assessment using C18 columns with methanol/water gradients .

Advanced Research Questions

Q. How can molecular docking studies elucidate the biological activity of this compound against therapeutic targets?

Docking simulations (e.g., with AutoDock Vina) are used to predict binding affinities to enzymes like dihydrofolate reductase (DHFR). Key steps include:

- Protein preparation : Retrieve DHFR structures (PDB: 1KMS), remove water, and add polar hydrogens .

- Ligand optimization : Minimize the compound’s energy using Gaussian09 with B3LYP/6-31G(d) basis sets .

- Grid parameterization : Focus on active-site residues (e.g., Phe31, Leu22) for hydrogen bonding and hydrophobic interactions . Results are validated via in vitro assays (e.g., IC₅₀ determination against DHFR) .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?

SAR studies often involve:

- Substituent variation : Replacing the pyrazine ring with isoxazole or triazole moieties to modulate electron density and steric effects .

- Amide substitution : Introducing bulky groups (e.g., trifluoroethyl) to improve metabolic stability .

- Positional isomerism : Testing 3- vs. 5-carboxamide derivatives for target selectivity . Activity is quantified via IC₅₀ values in enzyme inhibition assays and compared using regression analysis to identify critical substituents .

Q. What challenges arise in analyzing reaction intermediates during synthesis, and how are they resolved?

Common issues include:

- Byproduct formation : Monitoring via TLC or LC-MS to detect side products (e.g., over-alkylated intermediates) .

- Low solubility : Using polar aprotic solvents (e.g., DMF) or sonication to improve dissolution for NMR .

- Regiochemical ambiguity : X-ray crystallography (e.g., CCDC deposition) to resolve positional isomers . Advanced purification techniques (e.g., preparative HPLC with 0.1% TFA modifiers) isolate high-purity intermediates .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.